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2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic compound that features both benzoxazole and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the condensation of 2-mercaptobenzoxazole with a suitable pyrazole derivative. One common method involves the reaction of 2-mercaptobenzoxazole with 2-bromo-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazole moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its molecular formula and a molecular weight of approximately 269.31 g/mol. The crystal structure reveals a dihedral angle of 9.91° between the benzoxazole and phenyl rings, which suggests a relatively planar configuration conducive to π–π interactions. Notably, the compound exhibits short intermolecular contacts, indicating potential for strong intermolecular interactions that can influence its reactivity and stability .
Applications in Organic Synthesis
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Synthesis of Thio-benzoxazole Derivatives :
- The compound can be synthesized through a reaction involving 2-mercaptobenzoxazole and α-bromoacetophenone in the presence of sodium carbonate. This method highlights its utility as a precursor in synthesizing other thio-benzoxazole derivatives, which are valuable in organic chemistry for developing new materials and pharmaceuticals .
- Reactivity in Organic Transformations :
The biological activities of compounds containing thio-benzoxazole moieties are an area of active research:
- Antimicrobial Properties :
-
Anticancer Activity :
- Preliminary investigations suggest that compounds like 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone may possess anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted on various thio-benzoxazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzoxazole ring could enhance antibacterial activity, suggesting a structure-activity relationship that could guide future drug development .
Case Study 2: Anticancer Mechanism
Research published on the anticancer properties of similar compounds revealed that they could inhibit cell proliferation in specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These findings provide a foundation for further exploration into their use as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole and pyrazole moieties. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}-1,3-benzothiazole: Similar structure but with a benzothiazole moiety instead of benzoxazole.
2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}-1,3-benzimidazole: Contains a benzimidazole moiety.
Uniqueness
The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone lies in its combination of benzoxazole and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Biological Activity
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound's structure combines a benzoxazole moiety with a pyrazole derivative, which may contribute to its pharmacological properties.
Chemical Structure
The compound's chemical formula is , and its IUPAC name reflects its intricate structure. The presence of the benzoxazole and pyrazole rings suggests possible interactions with various biological targets.
The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors. The unique structural features of the benzoxazole and pyrazole rings enhance binding affinity, potentially modulating various biological pathways.
Anticancer Properties
Recent studies have indicated that derivatives of benzoxazole and pyrazole exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through modulation of Bcl-2 family proteins and other apoptotic pathways .
Antimicrobial Activity
Compounds containing benzoxazole and pyrazole moieties have demonstrated antibacterial and antifungal activities. The presence of sulfur in the structure may enhance these effects by disrupting microbial cell membranes or inhibiting critical metabolic pathways .
Anticonvulsant Effects
Some studies suggest that benzoxazole derivatives can possess anticonvulsant properties. The interaction with GABAergic systems is hypothesized to be a significant factor in this activity, making it a candidate for further research in epilepsy treatment .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several benzoxazole derivatives, including those similar to this compound, against human cancer cell lines. Results indicated IC50 values below that of standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity attributed to structural modifications enhancing bioactivity .
Study 2: Antimicrobial Efficacy
In a separate investigation, compounds featuring the benzoxazole and pyrazole frameworks were tested against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control antibiotics, indicating potential as new antimicrobial agents .
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(12-24-18-20-14-8-4-5-9-16(14)23-18)21-15(10-11-19-21)13-6-2-1-3-7-13/h1-9,11,15H,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKPVICIWZJTSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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